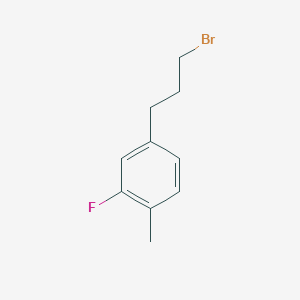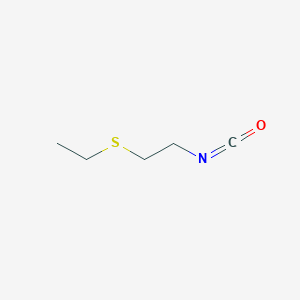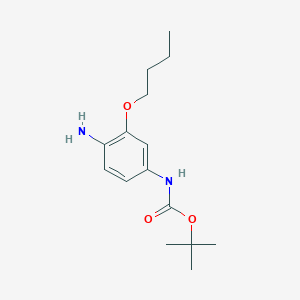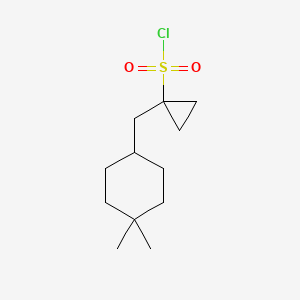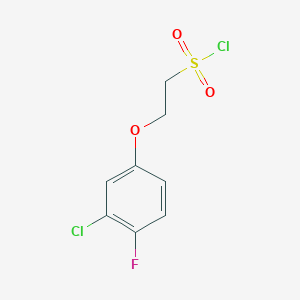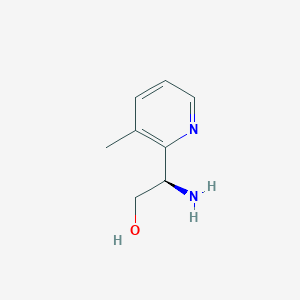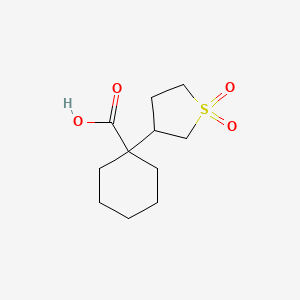
1-(1,1-Dioxidotetrahydrothiophen-3-yl)cyclohexane-1-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(1,1-Dioxidotetrahydrothiophen-3-yl)cyclohexane-1-carboxylic acid is a useful research compound. Its molecular formula is C11H18O4S and its molecular weight is 246.33 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Preparation Methods
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
1-(1,1-Dioxidotetrahydrothiophen-3-yl)cyclohexane-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional oxygen-containing functional groups.
Reduction: Reduction reactions can be used to modify the dioxidotetrahydrothiophenyl group.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by others[][1].
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents[][1].
Major Products Formed
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, although detailed studies are still needed.
Industry: May be used in the development of new materials or as a precursor in chemical manufacturing[][1].
Comparison with Similar Compounds
Similar Compounds
Cyclohexanecarboxylic acid: Lacks the dioxidotetrahydrothiophenyl group, making it less reactive in certain chemical reactions.
Tetrahydrothiophene derivatives: Similar in structure but may have different functional groups and reactivity[][1].
Properties
Molecular Formula |
C11H18O4S |
|---|---|
Molecular Weight |
246.33 g/mol |
IUPAC Name |
1-(1,1-dioxothiolan-3-yl)cyclohexane-1-carboxylic acid |
InChI |
InChI=1S/C11H18O4S/c12-10(13)11(5-2-1-3-6-11)9-4-7-16(14,15)8-9/h9H,1-8H2,(H,12,13) |
InChI Key |
PPRNEOLUBALDOU-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)(C2CCS(=O)(=O)C2)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


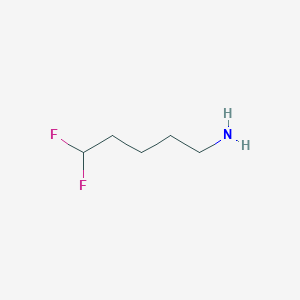




![2-[1-(2-hydroxyethyl)-1H,4H,5H,6H-pyrrolo[3,4-c]pyrazol-5-yl]-6-(3-methylphenyl)pyridine-3-carboxylicacid](/img/structure/B13616235.png)
![2-(4,5,6,7-Tetrahydrobenzo[b]thiophen-3-yl)ethanol](/img/structure/B13616238.png)
